molecular formula C11H12N2O2 B3272066 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 561297-87-8

7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No.: B3272066
CAS No.: 561297-87-8
M. Wt: 204.22 g/mol
InChI Key: PYMKGCGDRBMJOA-UHFFFAOYSA-N
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Description

7'-Nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 561297-87-8) is a high-value spirocyclic compound of interest in medicinal chemistry and pharmaceutical research. This nitro-substituted derivative features a spiro-fused cyclopropane and isoquinoline structure, with a molecular formula of C 11 H 12 N 2 O 2 and a molecular weight of 204.23 g/mol . The compound is offered with a purity of >96% and is presented as a building block for the synthesis of more complex molecules. Its structural framework, particularly the spiro[cyclopropane-1,4'-isoquinoline] core, is a key motif in developing pharmacologically active agents. The nitro functional group at the 7'-position provides a versatile handle for further chemical modifications and explorations into structure-activity relationships (SAR) . Safety Information: This product is classified with the signal word "Warning" according to GHS standards. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and adhere to all stated precautionary measures. Usage Note: This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitrospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-13(15)9-1-2-10-8(5-9)6-12-7-11(10)3-4-11/h1-2,5,12H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMKGCGDRBMJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732146
Record name 7'-Nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561297-87-8
Record name 7'-Nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] typically involves multiple steps, starting with the construction of the isoquinoline core followed by the introduction of the spirocyclic cyclopropane ring and the nitro group. One common approach is the use of a rhodium-catalyzed cycloaddition reaction to form the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium azide (NaN₃) or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of the corresponding amine derivatives.

  • Substitution: Formation of various substituted isoquinolines.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its spirocyclic nature allows for unique reactivity patterns that can be exploited in synthetic chemistry.

Example Reaction: Formation of Isoquinoline Derivatives
The compound can undergo various chemical transformations, including cycloaddition reactions and functional group modifications, to yield isoquinoline derivatives that are useful in pharmaceuticals and agrochemicals.

Reaction TypeDescriptionProduct Example
CycloadditionReacts with dienophiles to form fused ringsModified isoquinoline derivatives
FunctionalizationIntroduction of substituents at specific sitesTargeted drug candidates

Materials Science

The unique properties of spirocyclic compounds make them suitable for applications in materials science, particularly in the development of new polymers and nanomaterials.

Potential Application: Polymer Blends
Research into polymer blends incorporating spirocyclic compounds has shown promise in enhancing mechanical properties and thermal stability. These materials could be utilized in high-performance applications such as aerospace or automotive components.

Mechanism of Action

The mechanism by which 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] exerts its effects involves interactions with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Research Findings and Data

  • Thermal Stability : Cyclopropane-containing derivatives (e.g., ) are generally stable below 80°C but may decompose under prolonged heating due to ring strain .

Biological Activity

7'-Nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS No. 561297-87-8) is a compound of interest due to its unique spirocyclic structure, which is characterized by a cyclopropane ring fused to an isoquinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula: C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight: 204.23 g/mol
  • Purity: >96% .

Biological Activity Overview

The biological activity of 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] has been explored through various studies, focusing on its antiviral, anticancer, and insecticidal properties.

Anticancer Potential

Cyclopropane-containing compounds have been recognized for their cytotoxic effects against various cancer cell lines. The mechanism often involves DNA alkylation, leading to apoptosis in cancer cells. For instance, related compounds like duocarmycins have entered clinical trials due to their potent anticancer activity . The spirocyclic nature of 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] may confer similar cytotoxic effects that merit further investigation.

Insecticidal Activity

Insecticidal properties have also been observed in cyclopropane derivatives. A study demonstrated that certain cyclopropanes exhibit significant insecticidal activity against Aedes aegypti and Musca domestica, outperforming traditional insecticides like pyrethrin . The mechanism appears to involve strong binding affinities with crucial amino acid residues in insect proteins, suggesting that 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] could be a candidate for developing new insecticides.

Case Studies and Research Findings

Study FocusFindings
Antiviral ActivityCompounds with cyclopropane structures showed IC50_{50} values between 26.7 - 77.2 μM against H1N1 .
Anticancer PotentialCyclopropanes exhibit DNA alkylation leading to apoptosis; related compounds in clinical trials .
Insecticidal ActivityCyclopropanes demonstrated superior insecticidal activity against Aedes aegypti and Musca domestica .

Q & A

Q. What are the standard synthetic protocols for 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], and what intermediates are critical?

The synthesis typically involves multicomponent reactions (MCRs) or spirocyclization strategies. For example, enaminones and nitro-substituted precursors can be reacted under aqueous conditions to form spirocyclic intermediates, followed by cyclopropane ring closure via [2+1] cycloaddition . Key intermediates include ethyl cyanoacetate derivatives and nitro-substituted isoquinoline precursors. Reaction monitoring via TLC and purification by column chromatography are essential for isolating the spirocyclic product .

Q. Which analytical techniques are most reliable for characterizing the spirocyclic structure and nitro functional group?

  • LRMS (ESI+) and HRMS confirm molecular weight and fragmentation patterns .
  • Elemental analysis validates empirical formulas (e.g., C, H, N content within ±0.3% error) .
  • IR spectroscopy identifies nitro group vibrations (~1520–1350 cm⁻¹) and lactam carbonyl stretches (~1680 cm⁻¹) .
  • 1H/13C NMR resolves spirojunction protons (δ 1.5–2.5 ppm) and cyclopropane ring protons (δ 0.8–1.2 ppm) .

Q. How can researchers conduct preliminary pharmacological screening for this compound?

Initial antibacterial activity can be assessed using disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined via broth microdilution, with comparisons to positive controls like ciprofloxacin . Cell viability assays (e.g., MTT) evaluate cytotoxicity in mammalian cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve spirocyclization yields?

Variables to optimize include:

  • Solvent polarity : Water or ethanol enhances MCR efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclopropane ring formation .
  • Temperature : Reactions at 80–100°C reduce side products .
    Advanced monitoring tools like in-situ FTIR or HPLC-MS help track intermediate conversion .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

Contradictions may arise from dynamic stereochemistry or solvent effects. Cross-validation strategies include:

  • Variable-temperature NMR to detect conformational changes.
  • X-ray crystallography to confirm absolute configuration .
  • DFT calculations to model electronic environments and predict spectral shifts .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this spirocompound?

  • Substituent variation : Modify the nitro group (e.g., reduction to amine) or cyclopropane substituents to probe electronic effects .
  • Ring expansion : Replace cyclopropane with larger rings (e.g., cyclobutane) to assess steric tolerance .
  • Pharmacophore mapping : Use docking simulations to identify key interactions with biological targets (e.g., bacterial enzymes) .

Q. What safety protocols are critical when handling nitro-substituted spirocompounds?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in antibacterial assays?

  • Enzyme inhibition assays : Test inhibition of bacterial DNA gyrase or topoisomerase IV .
  • Resistance profiling : Serial passage experiments to monitor resistance development.
  • Metabolomics : LC-MS-based profiling to identify disrupted bacterial metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 2
Reactant of Route 2
7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

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